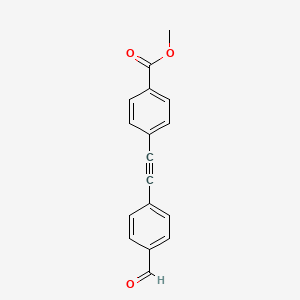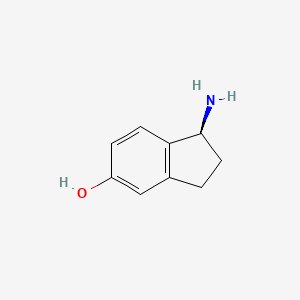
(S)-tert-butyl 2-(5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a boronate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE typically involves multiple stepsThe tert-butyl group is often introduced via tert-butyl esters, which are synthesized using flow microreactor systems for efficiency and sustainability .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .
化学反应分析
Types of Reactions
TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronate ester yields boronic acids, while reduction of the imidazole ring can produce imidazolines .
科学研究应用
TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of advanced materials and catalysts
作用机制
The mechanism of action of TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE: Unique due to its combination of boronate ester, imidazole, and pyrrolidine moieties.
Other Boronate Esters: Similar in their ability to form reversible covalent bonds but may lack the additional functional groups present in the target compound.
Imidazole Derivatives: Share the imidazole ring but differ in other structural features and functional groups
Uniqueness
The uniqueness of TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE lies in its multifunctional nature, combining the reactivity of boronate esters with the biological activity of imidazole and the structural rigidity of pyrrolidine .
属性
分子式 |
C24H34BN3O4 |
|---|---|
分子量 |
439.4 g/mol |
IUPAC 名称 |
tert-butyl (2S)-2-[5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C24H34BN3O4/c1-22(2,3)30-21(29)28-13-9-12-19(28)20-26-15-18(27-20)16-10-8-11-17(14-16)25-31-23(4,5)24(6,7)32-25/h8,10-11,14-15,19H,9,12-13H2,1-7H3,(H,26,27)/t19-/m0/s1 |
InChI 键 |
XBEDXJMJGUTSKC-IBGZPJMESA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=C(N3)[C@@H]4CCCN4C(=O)OC(C)(C)C |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=C(N3)C4CCCN4C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13040137.png)

![Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)

![6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B13040167.png)


![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13040186.png)
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B13040199.png)



